Cas no 698975-64-3 (Rhapontisterone B)

Rhapontisterone B structure
Rhapontisterone B structure
Product Name:Rhapontisterone B
CAS No:698975-64-3
MF:C27H44O7
MW:480.634069442749
CID:68645
PubChem ID:21590111
Update Time:2025-04-18

Rhapontisterone B Chemical and Physical Properties

Names and Identifiers

    • Rhapontisterone B
    • (2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
    • 698975-64-3
    • (2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Inchi: 1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1
    • InChI Key: NKDFYOWSKOHCCO-RVRVBGOXSA-N
    • SMILES: O[C@@]12CC[C@H]([C@](C)([C@@H](CCC(C)(C)O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@@H]([C@@H](C[C@]12C)O)O)=O

Computed Properties

  • Exact Mass: 480.309
  • Monoisotopic Mass: 480.309
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 869
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138A^2
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.28
  • Boiling Point: 702.062 °C at 760 mmHg
  • Flash Point: 392.353 °C
  • PSA: 138.45000
  • LogP: 1.85400

Rhapontisterone B Pricemore >>

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